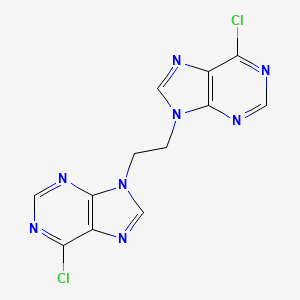![molecular formula C21H15NO B3050098 2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one CAS No. 23659-76-9](/img/structure/B3050098.png)
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Overview
Description
2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene and an isoindole moiety
Preparation Methods
The synthesis of 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the fluorene moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Spiro linkage formation: The spiro linkage is formed by reacting the fluorene derivative with an isoindole precursor under specific conditions, such as using a strong base or a transition metal catalyst.
Methylation: The final step involves the methylation of the spiro compound to introduce the methyl group at the 2’ position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic rings, using reagents such as halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one has several scientific research applications:
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It serves as a building block for the synthesis of organic photovoltaic materials and field-effect transistors.
Biological Studies: The compound’s structure allows for the exploration of its interactions with biological molecules, potentially leading to applications in drug discovery and development.
Industrial Applications: It is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one involves its interaction with molecular targets through its spiro linkage and aromatic rings. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can be compared with other spiro compounds such as spiro[fluorene-9,9’-xanthene] and spiro[fluorene-9,9’-anthracene]. These compounds share similar structural features but differ in their electronic properties and applications. The unique combination of the fluorene and isoindole moieties in 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one provides distinct advantages in terms of stability and functionality in various applications.
References
Properties
IUPAC Name |
2'-methylspiro[fluorene-9,3'-isoindole]-1'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-22-20(23)16-10-4-7-13-19(16)21(22)17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKPTJBNIZPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298652 | |
| Record name | 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-76-9 | |
| Record name | NSC125038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


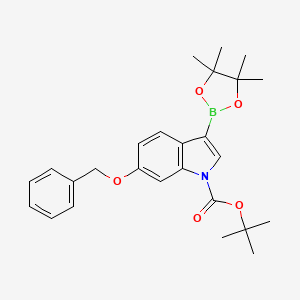
![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid](/img/structure/B3050016.png)


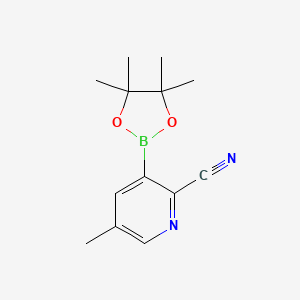
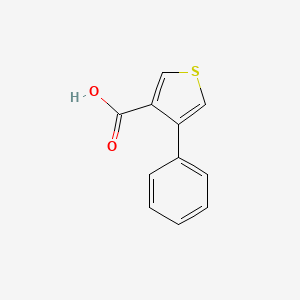
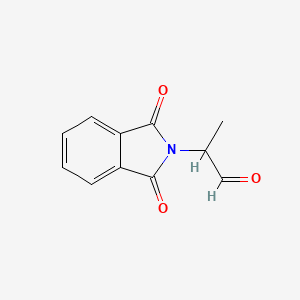
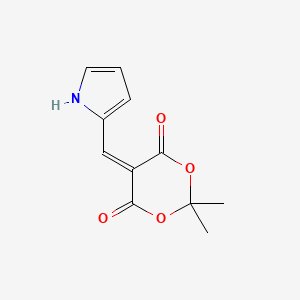
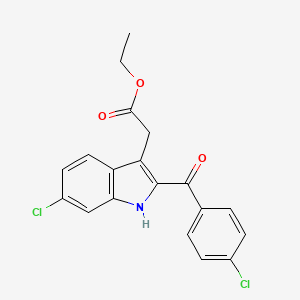
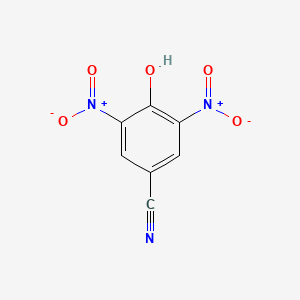
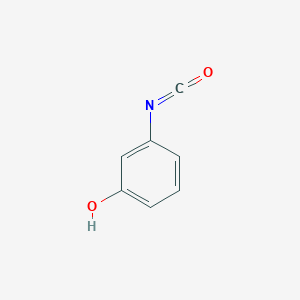

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
